molecular formula C12H9N3 B3386803 2-Azidobiphenyl CAS No. 7599-23-7

2-Azidobiphenyl

Cat. No.: B3386803
CAS No.: 7599-23-7
M. Wt: 195.22 g/mol
InChI Key: OUMDYYHOXIUBIO-UHFFFAOYSA-N
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Description

2-Azidobiphenyl is an organic compound with the molecular formula C12H9N3. It is a derivative of biphenyl, where one of the hydrogen atoms on the biphenyl ring is replaced by an azido group (-N3). This compound is known for its reactivity and is used in various chemical reactions and applications.

Chemical Reactions Analysis

2-Azidobiphenyl undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium azide, alkynes, and hydrogen. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Azidobiphenyl has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including heterocycles and polymers.

    Biology: It is used in bioconjugation reactions, where it can be attached to biomolecules for labeling and detection purposes.

    Medicine: It is explored for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-azidobiphenyl involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in various applications, such as click chemistry, where the azido group reacts with alkynes to form triazoles . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

2-Azidobiphenyl can be compared with other azido-substituted biphenyl compounds, such as 4-azidobiphenyl and 3-azidobiphenyl. These compounds share similar reactivity due to the presence of the azido group but differ in their substitution patterns on the biphenyl ring. The unique position of the azido group in this compound can influence its reactivity and the types of reactions it undergoes .

Similar compounds include:

  • 4-Azidobiphenyl
  • 3-Azidobiphenyl
  • 2-Azidophenyl derivatives

Properties

IUPAC Name

1-azido-2-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-15-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMDYYHOXIUBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226886
Record name 1,1'-Biphenyl, 2-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7599-23-7
Record name 1,1'-Biphenyl, 2-azido-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007599237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azidobiphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407006
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Biphenyl, 2-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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